molecular formula C12H16BrF2O3P B8789571 [(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester CAS No. 863977-42-8

[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester

Cat. No. B8789571
M. Wt: 357.13 g/mol
InChI Key: XQJQKMOAICSMME-UHFFFAOYSA-N
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Description

[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester is a useful research compound. Its molecular formula is C12H16BrF2O3P and its molecular weight is 357.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

863977-42-8

Product Name

[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester

Molecular Formula

C12H16BrF2O3P

Molecular Weight

357.13 g/mol

IUPAC Name

2-bromo-1-[diethoxyphosphoryl(difluoro)methyl]-4-methylbenzene

InChI

InChI=1S/C12H16BrF2O3P/c1-4-17-19(16,18-5-2)12(14,15)10-7-6-9(3)8-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

XQJQKMOAICSMME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=C(C=C(C=C1)C)Br)(F)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (bromo-difluoro-methyl)-phosphonic acid diethyl ester (25.00 g, 93.6 mmol) in N,N-dimethylacetamide (50 mL) was added drop wise into a suspension of activated zinc (6.12 g, 93.6 mmol) under Argon. The reaction was initiated by heating and kept under 50° C. After the mixture was stirred for 3 h, copper (I) bromide (13.43 g, 93.6 mmol) was added and stirred for 1 h. A solution of 2-bromo-1-iodo-4-methyl-benzene (11.88 g, 40.0 mmol) in N,N-dimethylacetamide (25 mL) was added slowly to the reaction mixture. The resulting suspension was then stirred at room temp for 18 h. Water (100 mL) was added to the reaction mixture and the solution filtered through celite. The filtrate was diluted with EtOAc (250 mL) and organic layer was washed with H2O (50 mL), NaHCO3 (5%, 50 mL) and H2O (50 mL). The solvent was removed and the residue was purified by column chromatography on silica gel, eluting with hexanes/EtOAc (4:1) to provide a colorless oil (11.75 g, 82%): 1H NMR (300 MHz, CDCl3) δ 7.51 (d, 1H), 7.49 (s, 1H), 7.19 (d, 1H), 4.26 (m, 4H), 2.36 (s, 3H), 1.48 (s, 9H), 137 (m, 6 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.12 g
Type
catalyst
Reaction Step Four
Quantity
13.43 g
Type
catalyst
Reaction Step Five
Name
Yield
82%

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